molecular formula C19H24O3 B195173 4-Methoxyestrone CAS No. 58562-33-7

4-Methoxyestrone

Cat. No. B195173
CAS RN: 58562-33-7
M. Wt: 300.4 g/mol
InChI Key: PUEXVLNGOBYUEW-BFDPJXHCSA-N
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Description

4-Methoxyestrone is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone. It is formed by catechol O-methyltransferase via the intermediate 4-hydroxyestrone . It has estrogenic activity similar to estrone and 4-hydroxyestrone .


Synthesis Analysis

The synthesis of 4-Methoxyestrone involves the methylation of estrone, which is facilitated by the enzyme catechol O-methyltransferase .


Molecular Structure Analysis

The molecular formula of 4-Methoxyestrone is C19H24O3 . Its average mass is 300.392 Da and its monoisotopic mass is 300.172546 Da . The molecule has 4 defined stereocentres .


Chemical Reactions Analysis

4-Methoxyestrone is a metabolite of estrone, formed via the intermediate 4-hydroxyestrone . It is produced from estrone and 17β-estradiol by sequential hydroxylation and O-methylation at the 2- and 4-positions via cytochrome P450 (CYP) enzymes (CYP1A1, CYP1B1) and catechol-O-methyltransferase (COMT) .

Scientific Research Applications

Liquid Chromatography/Mass Spectrometry in Analyzing Estrogens

A study by Rangiah et al. (2011) developed an ultrasensitive assay for detecting serum estrone and its metabolites, including 4-methoxyestrone, using liquid chromatography/mass spectrometry. This method enhances the detection of estrogens in postmenopausal women, providing valuable data for breast cancer studies (Rangiah et al., 2011).

Breast Cancer Research

Seeger and Mueck (2010) investigated the role of estradiol metabolites, including 4-methoxyestrone, in gynecological cancers. Their research focuses on the anti-cancerogenic effects of certain estrogen metabolites and their potential role in malignancies like breast cancer (Seeger & Mueck, 2010).

Estrogens and Corpus Luteum Physiology

Henríquez et al. (2016) explored how estrogen metabolites like 4-methoxyestrone influence corpus luteum physiology. Their findings suggest that these metabolites are important paracrine modulators of corpus luteum function, indicating a potential area for further research in reproductive biology (Henríquez et al., 2016).

Supercritical Fluid Chromatography-Mass Spectrometry in Estrogen Analysis

Xu et al. (2006) used packed column supercritical fluid chromatography with tandem mass spectrometry for analyzing estrogens, including 4-methoxyestrone. This method provides a faster and sensitive approach for estrogen analysis, crucial in endocrine research (Xu et al., 2006).

Synthesis of Estrone Analogs

Research by Kopel et al. (2013) on the synthesis of novel estrone analogs, including 4-methoxyestrone derivatives, highlights the growing interest in functionalized estrogen analogs due to their unique biological activity, potentially relevant in pharmacological and biochemical studies (Kopel et al., 2013).

Estrogen Metabolites as Biomarkers

Zhao et al. (2014) developed a method for assessing estrogen metabolites, including 4-methoxyestrone, as biomarkers for endometrial cancer. This represents an important advancement in cancer diagnostics and epidemiology (Zhao et al., 2014).

Future Directions

There is increased interest in lesser-studied metabolites such as 4-hydroxyestrone, and 2-methoxyestrone for assessment of risk of estrogen-sensitive cancers . The development of newer methodologies is expected to usher in further advances in estrogen metabolism research .

properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEXVLNGOBYUEW-BFDPJXHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904316
Record name 4-Methoxyestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyestrone

CAS RN

58562-33-7
Record name 4-Methoxyestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58562-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyestrone-4-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
CP Martucci - Journal of Steroid Biochemistry, 1983 - Elsevier
The plasma and tissue concentrations of 2-methoxyestrone (2-MeOE 1 ) and 2-hydroxyestrone (2-OHE 1 ) were measured in immature rats. The plasma levels of 2-MeOE 1 were found …
Number of citations: 16 www.sciencedirect.com
NJ Lakhani, MA Sarkar, J Venitz… - … : The Journal of Human …, 2003 - Wiley Online Library
Estrogens occurring naturally in the body are metabolized to catecholestrogens (2‐ and 4‐hydroxyestradiol) by the cytochrome P450 enzymes. 2‐Hydroxy catecholestrogens are further …
S Kraychy - Journal of the American Chemical Society, 1959 - ACS Publications
… directly replaced by methoxy to give 2-methoxyestrone (Va) and 4-methoxyestrone (Via), the former proving identical in all respects with the natural compound.3 It is ofinterest to note …
Number of citations: 46 pubs.acs.org
M Teranishi, M Kashihara, Y Fujii - Steroids, 2001 - Elsevier
… 4-methoxyestrone 3-benzyl ether (8). Removal of the benzyl group at C-3 was achieved by catalytic hydrogenation over palladium-on-charcoal yielding the desired 4-methoxyestrone (9)…
Number of citations: 3 www.sciencedirect.com
JY Moon, SJ Kim, MH Moon, BC Chung… - Analytical …, 2013 - jstage.jst.go.jp
… Product ions differentiating 2- and 4-methoxylated estrogens appeared (B) at m/z 401 in the spectrum of 4-methoxyestrone and (D) at m/z 403 in the spectrum of 4-methoxyestradiol. …
Number of citations: 6 www.jstage.jst.go.jp
K Rangiah, SJ Shah, A Vachani… - Rapid …, 2011 - Wiley Online Library
… of the subjects, and 4-methoxyestrone was detected in only one of … subject with measurable serum 4-methoxyestrone (2.3 pg/mL… on the levels of serum estrone, 4-methoxyestrone, and 2-…
M TERANISHI, Y FUJII, M YAMAZAKI… - Chemical and …, 1983 - jstage.jst.go.jp
… 3-methyl ether, 4-methoxyestrone and 4-… 4-methoxyestrone; 2hydroxyestrone 3-methyl ether; 4-hydroxyestrone 3-methyl ether; 4-benzyloxyestrone 3-methyl ether; 4-methoxyestrone …
Number of citations: 22 www.jstage.jst.go.jp
X Xu, JM Roman, TD Veenstra, J Van Anda… - Analytical …, 2006 - ACS Publications
… E 1 , E 2 , E 3 , 16-epiestriol (16-epiE 3 ), 17-epiestriol (17-epiE 3 ), 16-ketoestradiol (16-ketoE 2 ), 16α-hydroxyestrone (16α-OHE 1 ), 2-methoxyestrone (2-MeOE 1 ), 4-methoxyestrone (…
Number of citations: 88 pubs.acs.org
SO Jobe, CT Tyler, RR Magness - Hypertension, 2013 - Am Heart Assoc
… 3-methoxyestrone and 4-methoxyestrone were unchanged. 2-methoxyestradiol was lower in mPE and sPE; however, 4-methoxyestradiol was low only in sPE. Compared with normP, 16…
Number of citations: 138 www.ahajournals.org
CP MARTUCCI, J FISHMAN - Endocrinology, 1979 - academic.oup.com
… 2-Hydroxyestradiol (2OH-E2), 2-methoxyestradiol (2MeOE2), 4-hydroxyestrone (4OH-Ei), 4-methoxyestradiol (4MeOE2), 2-hydroxyestrone (2OH-Ei), and 4-methoxyestrone (4MeOEi) …
Number of citations: 201 academic.oup.com

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